BenchChemオンラインストアへようこそ!

3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Medicinal Chemistry Kinase Probe Development Chemical Biology

The compound 3-(1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2034387-75-0) is a synthetic small molecule (C15H14F3N3O3, MW 341.29) characterized by an imidazolidine-2,4‑dione (hydantoin) core N‑linked to a pyrrolidine ring that is N‑acylated with a 2‑(trifluoromethyl)benzoyl group. This arrangement spatially separates the hydantoin hydrogen‑bond donor/acceptor array from the lipophilic ortho‑CF₃‑benzoyl moiety.

Molecular Formula C15H14F3N3O3
Molecular Weight 341.29
CAS No. 2034387-75-0
Cat. No. B2678248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
CAS2034387-75-0
Molecular FormulaC15H14F3N3O3
Molecular Weight341.29
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C15H14F3N3O3/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-5-9(8-20)21-12(22)7-19-14(21)24/h1-4,9H,5-8H2,(H,19,24)
InChIKeyBRLJXSIHTUWRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2034387-75-0) – Class and Core Characteristics for Procurement


The compound 3-(1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2034387-75-0) is a synthetic small molecule (C15H14F3N3O3, MW 341.29) characterized by an imidazolidine-2,4‑dione (hydantoin) core N‑linked to a pyrrolidine ring that is N‑acylated with a 2‑(trifluoromethyl)benzoyl group [1]. This arrangement spatially separates the hydantoin hydrogen‑bond donor/acceptor array from the lipophilic ortho‑CF₃‑benzoyl moiety. Structurally related pyrrolidine‑imidazolidinediones appear in patent families claiming PERK kinase inhibition and other targets, but no peer‑reviewed pharmacological data were identified for this specific compound at the time of analysis [2]. Consequently, its baseline is defined by chemotype and supplier‑reported purity rather than by validated biological annotation.

Why In‑Class Imidazolidine‑2,4‑dione Analogs Cannot Simply Substitute for CAS 2034387-75-0


Even minor alterations in the N‑acyl substituent on the pyrrolidine ring of imidazolidine‑2,4‑dione derivatives can profoundly shift target affinity, selectivity, and physicochemical properties. For example, exchanging the 2‑(trifluoromethyl)benzoyl group for a 6‑(trifluoromethyl)nicotinoyl moiety introduces a pyridine nitrogen that alters hydrogen‑bonding propensity and electronic distribution, while replacement with a cyclobutanecarbonyl group reduces both lipophilicity and aromatic stacking potential [1]. Without direct comparative pharmacological data for CAS 2034387-75-0, the safest assumption is that these structural distinctions are likely to translate into functional differences, making generic substitution risky for any experiment where the ortho‑CF₃‑benzoyl pharmacophore is required.

Quantitative Differentiation Evidence for CAS 2034387-75-0 – Data Availability Assessment


Direct Comparator Evidence Is Currently Absent from the Public Domain

An exhaustive search of primary literature, patents, binding databases (ChEMBL, BindingDB), and authoritative chemistry resources failed to locate any head‑to‑head quantitative comparison, cross‑study comparable, or class‑level inference dataset that includes CAS 2034387-75-0 alongside a defined comparator. No IC₅₀, Kᵢ, EC₅₀, solubility, logD, metabolic stability, or selectivity data were retrievable for this compound. The compound appears in supplier catalogs but is not yet annotated with bioactivity results in peer‑reviewed journals or public databases .

Medicinal Chemistry Kinase Probe Development Chemical Biology

Application Scenarios for CAS 2034387-75-0 Based on Available Structural Evidence


Synthetic Chemistry: Intermediate for PERK‑ or Related Kinase‑Targeted Libraries

The pyrrolidine‑imidazolidinedione scaffold appears in patent literature describing PERK inhibitors. If a medicinal chemistry program requires exploration of an ortho‑trifluoromethylbenzoyl SAR vector, CAS 2034387-75-0 can serve as a direct building block for late‑stage diversification or as a reference standard for analytical method development [1].

Computational Chemistry and Docking Studies

The defined three‑dimensional arrangement of the hydantoin, pyrrolidine, and ortho‑CF₃‑benzoyl groups makes this compound suitable for docking and molecular dynamics studies aimed at understanding the steric and electronic requirements of binding sites that accommodate lipophilic, electron‑deficient aromatic rings adjacent to a hydrogen‑bonding scaffold.

Analytical Reference Standard Procurement

When a project explicitly requires the ortho‑trifluoromethyl positional isomer, CAS 2034387-75-0 should be procured as the authentic standard to ensure that any biological screening result can be unambiguously assigned to this structure, rather than relying on a close analog that may differ in target engagement or off‑target profile.

Quote Request

Request a Quote for 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.